molecular formula C19H15F3N2O4S B2998123 methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate CAS No. 830351-16-1

methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate

Cat. No.: B2998123
CAS No.: 830351-16-1
M. Wt: 424.39
InChI Key: BANIJVQTDOAQTB-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate is a heterocyclic compound featuring a benzothiazine core substituted with a trifluoromethyl group at position 6 and a ketone at position 2. This compound is structurally analogous to agrochemicals and pharmaceuticals that leverage the benzothiazine scaffold for biological activity, particularly in targeting enzymes or receptors involved in oxidative stress or microbial pathways .

Properties

IUPAC Name

methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c1-28-18(27)11-4-2-3-5-12(11)23-16(25)9-15-17(26)24-13-8-10(19(20,21)22)6-7-14(13)29-15/h2-8,15H,9H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANIJVQTDOAQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14F3N1O3S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight335.34 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

This compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Research indicates that compounds with similar structures have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for type 2 diabetes treatments .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .

Study 1: DPP-IV Inhibition

A study published in Diabetes Care evaluated the efficacy of a related compound as a DPP-IV inhibitor. The results indicated that the compound had an IC50 value of 18 nM, demonstrating strong selectivity and potential for oral bioavailability .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested various derivatives against clinical isolates of pathogens. This compound showed promising results with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several agrochemicals and heterocyclic derivatives, enabling comparisons based on substituent effects, bioactivity, and physicochemical properties. Below is a detailed analysis:

Substituent Analysis

The trifluoromethyl (-CF₃) group at position 6 of the benzothiazine ring enhances electron-withdrawing properties, increasing resistance to metabolic degradation compared to non-fluorinated analogs. This feature is critical in pesticides like triflusulfuron-methyl (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate), where the -CF₃ group stabilizes the molecule under environmental conditions .

The acetyl-amino-benzoate linkage in the target compound resembles metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), a sulfonylurea herbicide.

Bioactivity and Mechanism

Compounds with benzothiazine cores, such as N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide (), exhibit industrial applications, likely due to interactions with thiol-containing enzymes or redox systems. The target compound’s acetyl-amino group may facilitate hydrogen bonding with biological targets, akin to sulfonylurea herbicides that inhibit ALS via competitive binding .

Physicochemical Properties

The methyl ester in the target compound improves membrane permeability compared to carboxylic acid analogs. This is observed in diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate), where esterification enhances herbicidal uptake . However, the benzothiazine ring’s planarity (as defined by puckering coordinates in cyclic systems ) may reduce solubility relative to non-planar analogs.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Primary Use Bioactivity Target
Methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate Benzothiazine -CF₃ at C6, acetyl-amino-benzoate Research/Agrochemical (presumed) Enzymes/Redox systems (hypothesized)
Metsulfuron-methyl Triazine Methoxy, methyl at C4/C6 Herbicide Acetolactate synthase (ALS)
Triflusulfuron-methyl Triazine -CF₃, dimethylamino Herbicide ALS inhibition
N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide Benzothiazine -CF₃, ethoxyphenyl Industrial Unspecified enzyme modulation

Research Findings and Gaps

  • Synthetic Challenges : The benzothiazine scaffold requires precise ring puckering (quantified via Cremer-Pople parameters ) to maintain stability, complicating synthesis compared to triazine-based compounds.
  • Activity Data : While sulfonylurea analogs (e.g., metsulfuron-methyl) have well-documented IC₅₀ values (e.g., ~0.1 nM for ALS inhibition), the target compound’s efficacy remains unquantified in public literature.
  • Environmental Impact : The -CF₃ group may confer persistence in soil, analogous to triflusulfuron-methyl, which has a half-life of 30–90 days .

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